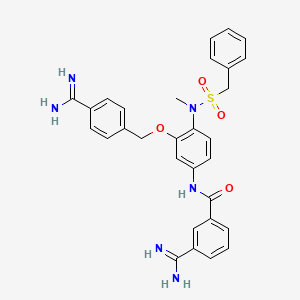
Antitrypanosomal agent 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitrypanosomal agent 5, also known as 5-phenylpyrazolopyrimidinone analog 30 (NPD-2975), is a promising compound in the fight against Human African Trypanosomiasis (HAT), commonly known as African sleeping sickness. This disease is caused by the kinetoplastid parasite Trypanosoma brucei, which is transmitted by tsetse flies. The compound has shown significant potential in preclinical studies, demonstrating high efficacy against Trypanosoma brucei with minimal toxicity to human cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenylpyrazolopyrimidinone analogs involves amide coupling followed by ring closure reactions under basic conditions. Specifically, analogs 9-37 and 40-42 are prepared using this method. Alternatively, analogs 38 and 43-45 are synthesized through ring closure reactions with corresponding aldehydes and iodine due to the availability and reactivity of the starting materials .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of such compounds typically involves scaling up the laboratory procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and minimize impurities.
化学反应分析
Types of Reactions: Antitrypanosomal agent 5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its antitrypanosomal activity.
Reduction: Reduction reactions can alter the compound’s electronic properties, affecting its interaction with biological targets.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized analogs with potentially enhanced biological activity .
科学研究应用
Antitrypanosomal agent 5 has a wide range of scientific research applications:
Chemistry: The compound serves as a model for studying the synthesis and reactivity of pyrazolopyrimidinone analogs.
Biology: It is used to investigate the biological pathways and molecular targets involved in Trypanosoma brucei infection.
Medicine: The compound is a potential therapeutic agent for treating Human African Trypanosomiasis, offering a new avenue for drug development.
Industry: Its synthesis and optimization can inform the production of other antitrypanosomal agents and related pharmaceuticals
作用机制
The mechanism of action of antitrypanosomal agent 5 involves targeting specific molecular pathways in Trypanosoma brucei. The compound disrupts the parasite’s cellular metabolism, leading to its death. Key molecular targets include enzymes involved in the parasite’s energy production and replication processes. By inhibiting these enzymes, the compound effectively halts the parasite’s growth and proliferation .
相似化合物的比较
Melarsoprol: An older antitrypanosomal drug with significant toxicity.
Nifurtimox: Another antitrypanosomal agent with a different mechanism of action.
Fexinidazole: A recently approved drug for treating HAT, with a similar efficacy profile but different pharmacokinetic properties
Uniqueness: Antitrypanosomal agent 5 stands out due to its high efficacy and low toxicity profile. Unlike melarsoprol, which has severe side effects, and nifurtimox, which can develop resistance, this compound offers a promising alternative with better safety and efficacy. Its unique chemical structure and mechanism of action make it a valuable candidate for further drug development .
属性
分子式 |
C30H30N6O4S |
|---|---|
分子量 |
570.7 g/mol |
IUPAC 名称 |
N-[4-[benzylsulfonyl(methyl)amino]-3-[(4-carbamimidoylphenyl)methoxy]phenyl]-3-carbamimidoylbenzamide |
InChI |
InChI=1S/C30H30N6O4S/c1-36(41(38,39)19-21-6-3-2-4-7-21)26-15-14-25(35-30(37)24-9-5-8-23(16-24)29(33)34)17-27(26)40-18-20-10-12-22(13-11-20)28(31)32/h2-17H,18-19H2,1H3,(H3,31,32)(H3,33,34)(H,35,37) |
InChI 键 |
KMNMKDDBONZAEL-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C(=N)N)OCC3=CC=C(C=C3)C(=N)N)S(=O)(=O)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


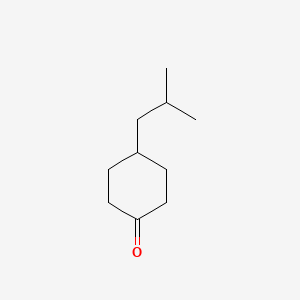
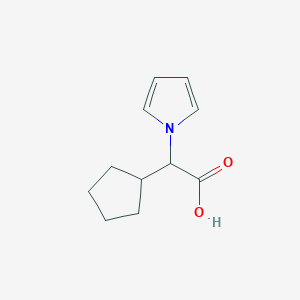

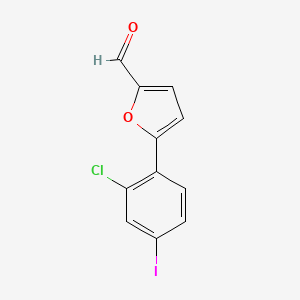

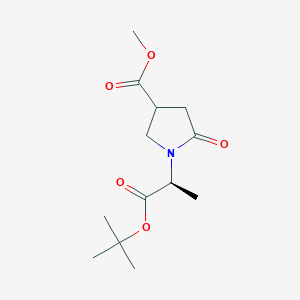
![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
![(2S,2'S)-2,2'-((4,4'-((2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid](/img/structure/B14885046.png)

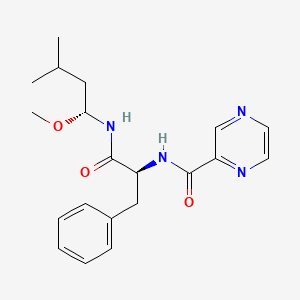
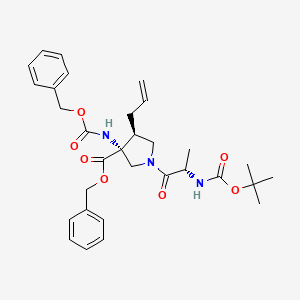
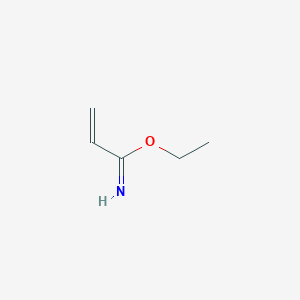

![tert-Butyl (2-(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate](/img/structure/B14885093.png)
